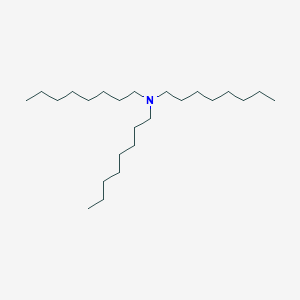

Trioctylamine

Vue d'ensemble

Description

Méthodes De Préparation

Trioctylamine can be synthesized through the catalytic amination of octanol and ammonia under atmospheric pressure. This process involves the use of a Ni-Cu catalyst supported on diatomite. The optimal molar ratio of Ni to Cu is 1.25:1, which results in a high conversion rate of octanol and a high selectivity for this compound . Industrial production methods also involve the use of similar catalytic processes to ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

Trioctylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary and primary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Trioctylamine is a clear, colorless liquid characterized by its hydrophobic nature and solubility in organic solvents like chloroform, while being insoluble in water. Its physical properties include:

- Molecular Formula : CHN

- Boiling Point : 164-168 °C at 0.7 mmHg

- Density : 0.810 g/mL at 20 °C

- Flash Point : >230 °F

These properties make TOA suitable for various extraction processes where water solubility is not desirable.

Carboxylic Acid Extraction

TOA is widely used for extracting monocarboxylic acids such as acetic acid and dicarboxylic acids like malic acid. Research has demonstrated that TOA can achieve extraction efficiencies exceeding 90% when optimized with appropriate diluents like decanol. For example, a study utilizing Response Surface Methodology (RSM) reported an extraction efficiency of 97.53% for malic acid under optimal conditions (temperature: 304.73 K, acid concentration: 0.25 kmol/m³, TOA composition: 23.54% v/v) .

Metal Extraction

TOA serves as an effective extractant for precious metals and other anionic species from aqueous solutions. It forms complexes with metal ions, facilitating their separation from solutions. A study indicated that TOA can be utilized to microencapsulate metals, enhancing their recovery from industrial waste streams .

Reactive Extraction

In the context of reactive extraction, TOA has been employed to recover levulinic acid from aqueous solutions using eugenol as a diluent. This method enhances extraction efficiency compared to using TOA alone, demonstrating the benefits of synergistic effects in solvent systems .

Case Study 1: Malic Acid Recovery

In a systematic study on malic acid recovery using TOA in decanol, researchers optimized process parameters including temperature and initial acid concentration. The results indicated that the combination of TOA with moderate polarity diluents significantly improved extraction performance, highlighting its utility in organic acid separation .

Case Study 2: Lactic Acid Extraction

Another significant application involved the synergistic effect of TOA combined with tripropylamine for lactic acid extraction in biotechnological settings. The study demonstrated that this mixture could effectively enhance lactic acid yields from fermentation processes .

Environmental Considerations

While TOA is effective in various extraction processes, its environmental impact must be considered due to its toxicity to aquatic life and potential health hazards upon prolonged exposure. Therefore, careful handling and disposal measures are essential when utilizing TOA in industrial applications.

Mécanisme D'action

The mechanism of action of trioctylamine involves its ability to form stable complexes with various molecules. In solvent extraction processes, this compound coordinates with metal ions or organic acids, facilitating their separation and purification . In catalytic reactions, this compound acts as a base, promoting the formation of intermediates and accelerating reaction rates . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparaison Avec Des Composés Similaires

Trioctylamine is unique due to its long hydrophobic octyl chains and its tertiary amine structure. Similar compounds include:

Tributylamine: A tertiary amine with shorter butyl chains, used in similar applications but with different solubility and reactivity properties.

Tridodecylamine: Another tertiary amine with longer dodecyl chains, offering different hydrophobicity and extraction capabilities.

Trioctylphosphine: A phosphine compound with similar hydrophobic chains, used in metal extraction and catalysis. This compound’s unique combination of hydrophobicity and basicity makes it particularly effective in applications requiring selective extraction and catalysis.

Activité Biologique

Trioctylamine (TOA) is a tertiary amine widely used in various industrial applications, including solvent extraction and as a surfactant. Recent studies have highlighted its significant biological activities, particularly in antimicrobial and cytotoxic contexts. This article reviews the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and relevant findings.

Antimicrobial Activity

This compound has demonstrated substantial antimicrobial properties against a range of pathogens. Its effectiveness varies with the length of the alkyl chain in amines, with longer chains generally exhibiting greater activity.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : this compound showed a MIC of 0.02 µM against Mycobacterium tuberculosis H37Rv, indicating strong activity against this pathogen .

- Comparison with Other Amines : In a study comparing various amines, this compound outperformed shorter-chain analogs such as triethylamine and tributylamine in inhibiting Staphylococcus aureus and Pseudomonas aeruginosa. The MIC values for these pathogens were significantly lower for this compound compared to those with shorter chains .

Table 1: Antimicrobial Activity of this compound Compared to Other Amines

| Compound | Pathogen | MIC (µM) |

|---|---|---|

| Triethylamine | S. aureus | >100 |

| Tributylamine | P. aeruginosa | 50 |

| Trihexylamine | E. coli | 6.5 |

| This compound | M. tuberculosis | 0.02 |

| S. aureus | 12.5 | |

| P. aeruginosa | 25 |

Cytotoxicity Studies

While this compound exhibits notable antimicrobial properties, its cytotoxic effects have also been investigated. These studies are crucial for assessing its safety profile in potential therapeutic applications.

- Cell Line Studies : Research indicates that this compound has varying levels of toxicity across different cell lines. For instance, it exhibited a higher toxicity towards HEK 293 cells compared to other tested cell lines .

- Impact on Cell Viability : The cytotoxicity of this compound was evaluated using assays that measure cell viability post-exposure, revealing that while it can effectively kill certain bacteria, it may also pose risks to human cells at higher concentrations .

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications to the structure of this compound affect its biological activity:

- Chain Length Influence : Increasing the length of the alkyl chain generally correlates with enhanced antimicrobial activity. For example, trihexylamine showed improved activity over triethylamine due to its longer carbon chain .

- Functional Group Modifications : The introduction of functional groups or variations in branching can significantly alter both the antimicrobial efficacy and cytotoxicity profiles of amines like this compound.

Case Studies

Several case studies have highlighted the practical applications and implications of this compound’s biological activity:

- Antimicrobial Peptides : A study explored the use of this compound as part of a formulation that enhances the solubility and antibacterial activity of antimicrobial peptides, indicating its potential role in drug delivery systems .

- Environmental Impact : Research on the extraction behavior of this compound in environmental contexts has shown its utility in removing pollutants while maintaining low toxicity levels, suggesting a dual role in bioremediation efforts .

Propriétés

IUPAC Name |

N,N-dioctyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAZYLNFDRKIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047635 | |

| Record name | Trioctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | 1-Octanamine, N,N-dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.050 mg/l @ 25 °C | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000549 [mmHg] | |

| Record name | Tri-n-octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1116-76-3 | |

| Record name | Trioctylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine, N,N-dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trioctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I40965UY86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-34.6 °C | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trioctylamine facilitate the extraction of acids from aqueous solutions?

A1: this compound acts as a phase-transfer catalyst in reactive extraction. It interacts with acids in the aqueous phase, forming amine-acid complexes. These complexes, being more soluble in the organic phase (usually an organic solvent like kerosene, 1-octanol, or chloroform), are then extracted into the organic phase. [, , ]

Q2: Can you provide details about the structure of this compound?

A2: this compound (C24H51N) has a molecular weight of 353.67 g/mol. It comprises three eight-carbon alkyl chains (octyl groups) attached to a central nitrogen atom. []

Q3: How does the choice of organic diluent affect this compound's extraction efficiency?

A3: The diluent influences the solubility of the amine-acid complex and the physical properties of the organic phase. Research shows that the extraction efficiency of carboxylic acids using this compound generally follows the order: 1-octanol ≥ chloroform > tetrachloromethane > hexane. This is attributed to factors like diluent polarity and the ability to form hydrogen bonds. []

Q4: What happens when this compound is mixed with sulfuric acid in an organic solvent?

A4: this compound reacts with sulfuric acid to form various this compound sulfate salts. The type and concentration of the salt formed depend on the operational conditions (like temperature, concentration of reactants) and the specific organic solvent used. [, ]

Q5: Is this compound used as a catalyst in any reactions?

A5: Yes, this compound can catalyze the racemization of chiral compounds. For example, it has been successfully used in the dynamic kinetic resolution of Naproxen and Suprofen thioesters. [, ]

Q6: How does this compound enhance the activity of lipases in dynamic kinetic resolution?

A6: this compound's role in dynamic kinetic resolution is twofold. Firstly, it acts as a racemization catalyst, constantly converting the undesired enantiomer into the desired one. Secondly, it can enhance the activity and stability of certain lipases, likely by modifying the enzyme's microenvironment. [, ]

Q7: Can this compound be used to separate specific metal ions?

A7: this compound exhibits selectivity towards certain metal ions. Research demonstrates its ability to extract Thorium (IV), Uranium (VI), and Molybdenum (VI) from sulfuric acid media. The extraction efficiency depends on factors like pH, sulfate concentration, and the presence of modifiers. [, , ]

Q8: Can this compound be used in the synthesis of nanoparticles?

A8: this compound can act as both a reducing and hydrolyzing agent in nanoparticle synthesis. For example, it has been used to synthesize iron oxide nanoparticles with different phases and morphologies depending on the iron precursor salt used. []

Q9: What are the safety concerns associated with using this compound?

A9: While generally considered safe for laboratory use with proper precautions, this compound may cause skin and eye irritation. Always consult the material safety data sheet (MSDS) before handling.

Q10: What analytical techniques are used to characterize and quantify this compound?

A10: Common techniques include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.